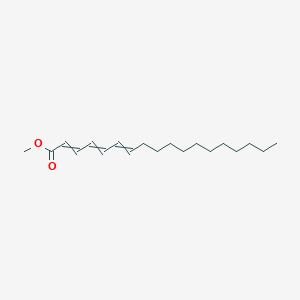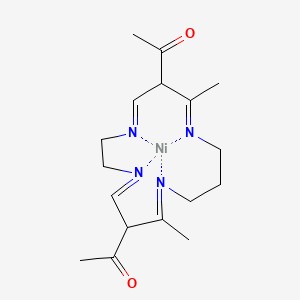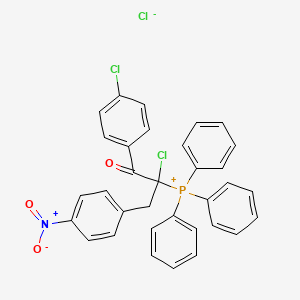
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride is a complex organophosphorus compound. It is characterized by the presence of a phosphonium cation, which is a positively charged phosphorus atom bonded to four organic groups. This compound is notable for its unique structure, which includes both nitrobenzyl and phenacyl groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium compounds typically involves the reaction of tertiary phosphines with alkyl halides. For this specific compound, the synthetic route may involve the reaction of triphenylphosphine with a suitable dichloro compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or toluene can facilitate the reaction.
Industrial Production Methods
Industrial production of such phosphonium compounds often involves large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphonium compounds can undergo various types of chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The phosphonium cation can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The nitrobenzyl group can undergo redox reactions, contributing to the compound’s biological activity. The phenacyl group can interact with enzymes and other proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound without the additional functional groups.
Tetraphenylphosphonium chloride: Similar structure but lacks the nitrobenzyl and phenacyl groups.
Benzyltriphenylphosphonium chloride: Contains a benzyl group instead of the more complex nitrobenzyl and phenacyl groups.
Uniqueness
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both nitrobenzyl and phenacyl groups makes it more versatile in its applications compared to simpler phosphonium compounds.
Properties
CAS No. |
33013-60-4 |
|---|---|
Molecular Formula |
C33H25Cl3NO3P |
Molecular Weight |
620.9 g/mol |
IUPAC Name |
[2-chloro-1-(4-chlorophenyl)-3-(4-nitrophenyl)-1-oxopropan-2-yl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H25Cl2NO3P.ClH/c34-27-20-18-26(19-21-27)32(37)33(35,24-25-16-22-28(23-17-25)36(38)39)40(29-10-4-1-5-11-29,30-12-6-2-7-13-30)31-14-8-3-9-15-31;/h1-23H,24H2;1H/q+1;/p-1 |
InChI Key |
AEOAMBQWXLOCAT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(CC4=CC=C(C=C4)[N+](=O)[O-])(C(=O)C5=CC=C(C=C5)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
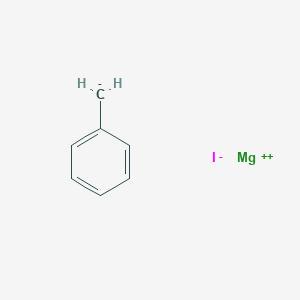
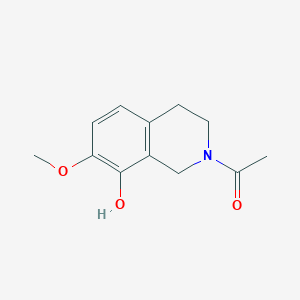
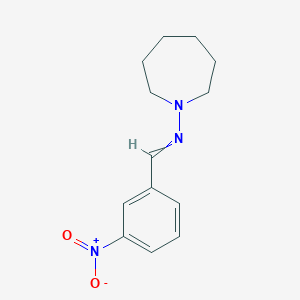
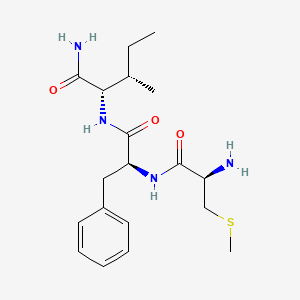
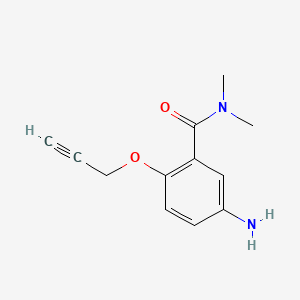
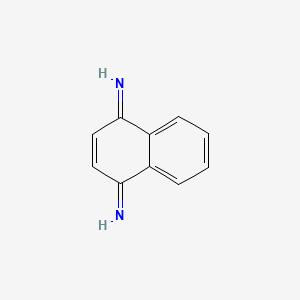
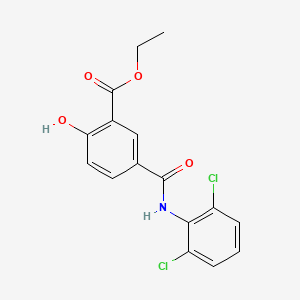
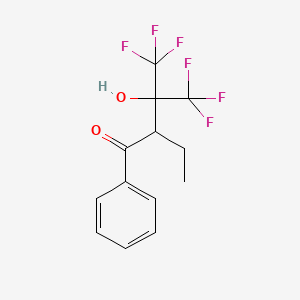
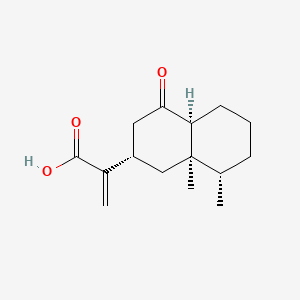
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
